1-Benzhydryl-3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)urea
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Description
This compound is a derivative of 1-benzhydryl piperazine . It is a white solid with a melting point between 107–110 °C . The compound has been studied for its ACE inhibition and antimicrobial activities .
Synthesis Analysis
The synthesis of this compound involves the use of allyl bromides of Baylis–Hillman adduct and 4,4-disubstituted benzhydryl piperazines . The solvent used in the synthesis process was evaporated and the crude product obtained was purified by column chromatography over silica gel .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using various spectroscopic techniques. The IR spectrum shows peaks at 1696, 1597, 1506, 1456, 1225, 1157, 1096 cm−1 . The 1H NMR and 13C NMR spectra provide detailed information about the hydrogen and carbon atoms in the molecule .Physical and Chemical Properties Analysis
As mentioned earlier, this compound is a white solid with a melting point between 107–110 °C . The IR, 1H NMR, and 13C NMR spectra provide information about its chemical structure . The elemental analysis calculated for this compound is C 75.50, H 5.87, N 9.78 .Mechanism of Action
Target of Action
The primary target of 1-Benzhydryl-3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)urea is the Angiotensin I-converting enzyme (ACE) . ACE is a multifunctional, zinc-containing enzyme located in various tissues, including vascular endothelial cells, epithelial kidney cells, testicular Leydig cells, and brain neuron cells .
Mode of Action
The compound interacts with ACE, inhibiting its activity . The physiological action of ACE involves the conversion of the inactive decapeptide, angiotensin I, to a potent vasopressor octapeptide, angiotensin II, which increases blood pressure through G-protein-coupled signaling mechanisms . ACE also inactivates bradykinin . Therefore, the inhibition of ACE by this compound leads to a decrease in the concentration of angiotensin II, consequently reducing blood pressure .
Properties
IUPAC Name |
1-benzhydryl-3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O2/c1-33-25-14-12-24(13-15-25)31-20-18-30(19-21-31)17-16-28-27(32)29-26(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-15,26H,16-21H2,1H3,(H2,28,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCGUZCNZIJYJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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